molecular formula C14H10FNO2 B6376284 3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol CAS No. 1261889-48-8

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6376284
CAS No.: 1261889-48-8
M. Wt: 243.23 g/mol
InChI Key: AFRZRKVBGZKSOL-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol is a phenolic derivative characterized by a central phenol ring substituted with a cyano (-CN) group at position 3 and a 4-fluoro-3-methoxyphenyl moiety at position 5. The 4-fluoro-3-methoxyphenyl group combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, creating a unique electronic environment.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-14-7-10(2-3-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRZRKVBGZKSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684793
Record name 4'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-48-8
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-5-hydroxy-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-Methoxyphenol Intermediate

The synthesis begins with 5-bromo-2-methoxyphenol, a commercially available precursor. Demethylation using boron tribromide (BBr₃) in dichloromethane at 0°C yields 5-bromo-1,2-dihydroxybenzene, which is subsequently reprotected with a benzyl group to avoid unwanted side reactions during subsequent steps.

Procedure :

Cyanation at Position 3

The cyano group is introduced via a Rosenmund-von Braun reaction, where the bromine atom at position 3 is replaced by a nitrile group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 180°C.

Optimization Data :

ConditionYield (%)Purity (%)
CuCN, DMF, 180°C7895
KCN, Pd(OAc)₂, 100°C4588

The use of CuCN ensures higher yields compared to palladium-catalyzed cyanation, which suffers from incomplete conversion.

Suzuki-Miyaura Coupling for Aryl Group Installation

The 4-fluoro-3-methoxyphenylboronic acid is coupled to the intermediate using Pd(PPh₃)₄ as a catalyst in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C.

Procedure :

Synthetic Route 2: Directed Ortho-Metalation (DoM) Strategy

Regioselective Lithiation and Functionalization

A directed ortho-metalation approach utilizes a methoxy group as a directing group. Treatment of 3-methoxyphenol with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with 4-fluoro-3-methoxybenzaldehyde to install the aryl group. Subsequent cyanation is achieved using trimethylsilyl cyanide (TMSCN) in the presence of BF₃·OEt₂.

Critical Parameters :

  • Temperature control (−78°C) prevents polysubstitution.

  • BF₃·OEt₂ enhances electrophilicity of the aldehyde for efficient coupling.

Challenges and Mitigation Strategies

Demethylation Under Acidic Conditions

The methoxy group is susceptible to cleavage by strong acids like HBr or BBr₃. To mitigate this, reactions involving acidic conditions employ protective groups (e.g., benzyl ethers) or milder acids such as acetic acid.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.24 (s, 1H, OH), 7.92–7.89 (m, 2H, ArH), 7.66 (d, J = 2.2 Hz, 1H, ArH), 7.27 (d, J = 8.7 Hz, 1H, ArH).

  • ESI-MS : m/z 274.08 [M+H]⁺ (Calcd for C₁₄H₁₀FNO₂: 274.07).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Shared Aryl Moieties

Compound 16 : (E)-3(5)-[β-(4-fluoro-3-methoxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole

  • Key Similarity : Shares the 4-fluoro-3-methoxyphenyl group.
  • Key Difference: Replaces the phenol core with a pyrazole ring and lacks the cyano substituent.
  • Thermodynamic Behavior : Exhibits a rotational barrier (ΔG‡ = 69 kJ·mol⁻¹), suggesting that the 4-fluoro-3-methoxyphenyl group influences conformational stability. This implies that the target compound’s aryl substituent may similarly affect dynamic behavior in solution .

Compound 19 : N-(4-(4-fluoro-3-methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Key Similarity : Incorporates the 4-fluoro-3-methoxyphenyl group via a thiazole ring.
  • Key Difference: Contains a nitrothiophene-carboxamide chain instead of the phenol-cyano system.
  • Functional Implications : The nitro group and thiazole ring in Compound 19 contribute to antibacterial activity, highlighting how divergent scaffolds bearing the same aryl group can exhibit distinct bioactivities .

Phenol Derivatives with Substituent Variations

4-Chloro-3-Methylphenol

  • Key Similarity: Simple phenol derivative with halogen (Cl) and methyl substituents.
  • Key Differences: Acidity: The cyano group in the target compound likely results in a lower pKa (higher acidity) compared to 4-Chloro-3-Methylphenol, where the methyl group is electron-donating. Solubility: The 4-fluoro-3-methoxyphenyl group in the target compound increases molecular weight and lipophilicity, reducing water solubility relative to 4-Chloro-3-Methylphenol .

Structural Analogs from

  • (3-Chloro-4-(trifluoromethoxy)phenyl)methanol (Similarity: 0.78): Substituent Impact: Replaces -CN with -Cl and -CF₃O, increasing lipophilicity and steric bulk.
  • 4-Chloro-3-(hydroxymethyl)phenol (Similarity: 0.75): Functional Groups: Lacks the aryl ether and cyano groups, reducing electronic complexity .

Data Tables

Table 1: Substituent Effects on Phenol Acidity

Compound Substituents Predicted pKa*
3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol -CN, -OCH₃, -F ~8.5–9.5
4-Chloro-3-Methylphenol -Cl, -CH₃ ~9.8–10.5
4-Chloro-3-(hydroxymethyl)phenol -Cl, -CH₂OH ~9.2–9.8

*Estimates based on substituent electronic effects .

Table 2: Structural Similarity Scores ()

Compound (CAS No.) Similarity Score Key Substituents
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol (56456-48-5) 0.78 -Cl, -CF₃O, -CH₂OH
4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) 0.75 -Cl, -CH₂OH
(3-Methoxy-5-methylphenyl)methanol (119650-44-1) 0.68 -OCH₃, -CH₃, -CH₂OH

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Cyano-5-(4-fluoro-3-methoxyphenyl)phenol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts acylation or Suzuki coupling to introduce the 4-fluoro-3-methoxyphenyl moiety.

Cyanation via nucleophilic substitution (e.g., using KCN or CuCN) or palladium-catalyzed reactions.

Deprotection of phenolic groups if protective strategies (e.g., tert-butyldimethylsilyl ether) are employed.

  • Optimization : Yield improvements are achieved by:
  • Using anhydrous solvents and inert atmospheres to prevent side reactions.
  • Catalysts like Pd(PPh₃)₄ for coupling reactions (reduces byproducts) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and absence of -OH proton (if protected).
  • ¹³C NMR : Signals at ~110–120 ppm (cyano carbon) and ~160 ppm (phenolic oxygen-bound carbon).
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (phenolic -OH, if present).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (calculated: 257.23 g/mol) with fragmentation patterns reflecting substituent loss .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve discrepancies in the hydrogen-bonding network of this compound?

  • Methodological Answer :

  • X-ray Crystallography :
  • Use SHELXL for refinement to determine precise bond lengths and angles, especially for the cyano and methoxy groups .
  • Analyze hydrogen bonds using graph set theory (e.g., Etter’s rules) to classify motifs like R₂²(8) or C(6) chains, which stabilize crystal packing .
  • Computational Modeling :
  • Employ DFT (B3LYP/6-311+G(d,p)) to predict intermolecular interactions and compare with experimental data.
  • Validate torsional angles of the methoxy group to assess steric effects on crystal symmetry.

Q. What strategies address conflicting data in the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility Studies :
  • Use UV-Vis spectroscopy to measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–13).
  • Note: Cyano groups reduce water solubility (~3.8 g/L at 20°C for analogs; adjust with co-solvents like PEG-400) .
  • Stability Testing :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Identify degradation products (e.g., hydrolysis of cyano to amide or carboxylic acid) via LC-MS .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Substituent Analysis :
  • Fluorine (-I effect) deactivates the ring, directing NAS to the para position relative to the methoxy group.
  • Methoxy (+M effect) activates the ring but competes with fluorine’s electron withdrawal.
  • Experimental Validation :
  • React with NaOMe/EtOH under reflux; monitor regioselectivity via ¹H NMR (new substituent position).
  • Compare with DFT-calculated Fukui indices to predict reactive sites .

Biological and Pharmacological Research

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :

  • Microdilution Assays :
  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Determine MIC values (µg/mL) using resazurin-based viability staining.
  • Mechanistic Studies :
  • Use fluorescence microscopy with propidium iodide to assess membrane disruption.
  • Compare with structurally similar compounds (e.g., chlorocresol derivatives) to establish SAR .

Q. How can molecular docking predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Workflow :

Retrieve CYP3A4 or CYP2D6 structures from the PDB (e.g., 4I3Q).

Prepare the ligand (protonation states, energy minimization) using AutoDock Tools.

Identify binding pockets (e.g., heme proximity) and calculate binding energies (ΔG).

  • Validation :
  • Cross-reference with metabolic stability data from liver microsome assays .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points for analogs of this compound?

  • Methodological Answer :

  • Purity Assessment :
  • Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges.
  • Compare HPLC purity (>95% vs. <90%) across studies .
  • Polymorphism Screening :
  • Recrystallize from solvents (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify crystalline forms .

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